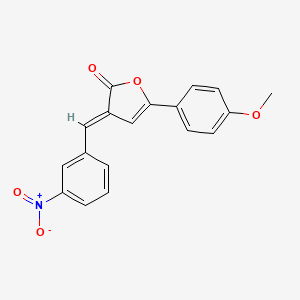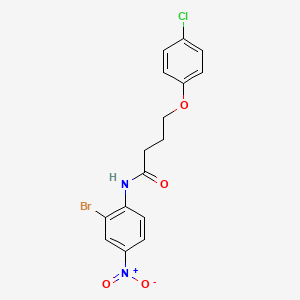
5-(4-methoxyphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxyphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone is a chemical compound that belongs to the class of furanones. It is also known as nitrofurazone and is widely used in scientific research for its antimicrobial properties.
Wirkmechanismus
The mechanism of action of 5-(4-methoxyphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone involves the inhibition of bacterial and fungal growth by interfering with their metabolism. It has been shown to inhibit the synthesis of nucleic acids and proteins, which are essential for the growth and replication of microorganisms.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is well-tolerated by animals. It has been shown to have no significant effect on body weight, food intake, or organ weight in animal studies. However, long-term exposure to high doses of this compound may cause liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-methoxyphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone in lab experiments is its broad-spectrum antimicrobial activity. It is effective against a wide range of microorganisms, making it a useful tool for studying the effects of antimicrobial agents. However, its low solubility in water and ethanol may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(4-methoxyphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone. One area of research could be the development of new formulations that improve its solubility and bioavailability. Another area of research could be the investigation of its potential as a therapeutic agent for the treatment of microbial infections. Additionally, its potential as a preservative in food and cosmetics could be explored further.
Synthesemethoden
The synthesis of 5-(4-methoxyphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone involves the reaction between 4-methoxybenzaldehyde and 3-nitrobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place in anhydrous ethanol and is refluxed for several hours. The resulting product is then recrystallized from ethanol to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
5-(4-methoxyphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been extensively used in scientific research for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been used as a preservative in food and cosmetics.
Eigenschaften
IUPAC Name |
(3E)-5-(4-methoxyphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-23-16-7-5-13(6-8-16)17-11-14(18(20)24-17)9-12-3-2-4-15(10-12)19(21)22/h2-11H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODKAVSWESEXQB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![benzyl 2-{[(4-bromo-2-methylphenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5189801.png)
![1-bromo-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4,5-dimethylbenzene](/img/structure/B5189809.png)
![N-(2-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5189810.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5189817.png)
![4-[(2-ethyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5189819.png)

![3-(3-fluorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5189840.png)
![2-chloro-5-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B5189848.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-phthalazinamine](/img/structure/B5189858.png)

![7-[(4-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one](/img/structure/B5189867.png)
![2-amino-4'-bromo-5',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5189876.png)
![3-[(4-phenyl-1-piperazinyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5189899.png)
![dimethyl [(4-fluorophenyl)methylene]biscarbamate](/img/structure/B5189906.png)
